molecular formula C21H18ClFN2OS B2447143 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223955-92-7

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2447143
CAS RN: 1223955-92-7
M. Wt: 400.9
InChI Key: GSDJPIDIOUJHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds and has shown promising results in various research studies.

Scientific Research Applications

Supramolecular and Crystallographic Insights

Research by Simić et al. (2021) on cyclohexane-5-spirohydantoin derivatives, which share a similar spirocyclic and halogenated aromatic structure, provides insights into how fluorination affects molecular interactions and crystal packing. The study demonstrates the impact of fluorine atoms on forming three-dimensional networks through hydrogen-bonded structures, emphasizing the role of halogen bonding in developing supramolecular architectures (Simić et al., 2021).

Antimicrobial and Antifungal Applications

Compounds structurally related to the query show significant antimicrobial and antifungal activities. For instance, Rajanarendar et al. (2010) synthesized isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and related compounds, demonstrating notable biological activities against various bacterial and fungal strains. These findings highlight the potential of spirocyclic compounds in developing new antimicrobial agents (Rajanarendar et al., 2010).

Pharmacological Properties

Further research into spirocyclic compounds indicates their potential in pharmacology. Flefel et al. (2019) developed spirothiazolidine analogs exhibiting significant anticancer and antidiabetic activities, underscoring the therapeutic potential of spirocyclic compounds in treating chronic diseases. These compounds were found to be effective against human breast and liver carcinoma cell lines, as well as showing promise as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

Chemical Synthesis and Modification

On a synthetic level, the work of Yu Zhou (2002) on synthesizing 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a compound with a similar halogenated aromatic structure, illustrates the complexity and challenges in constructing such molecules. This research provides valuable insights into the methodologies and reactions applicable to synthesizing and modifying compounds like "3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" (Zhou Yu, 2002).

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)18-20(27)25(21(24-18)11-2-1-3-12-21)19(26)14-7-9-17(23)10-8-14/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJPIDIOUJHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.